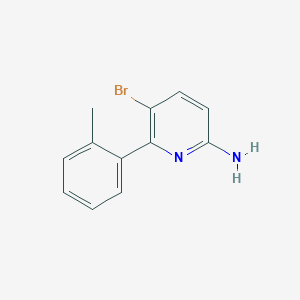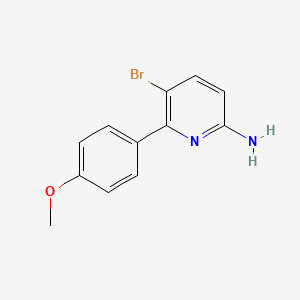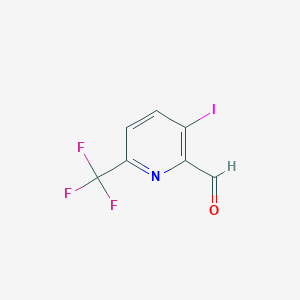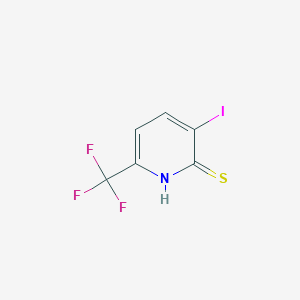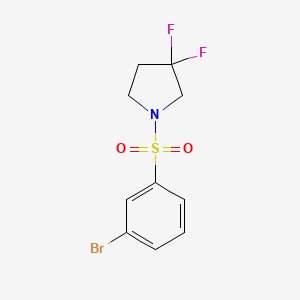
1-(3-Bromobenzenesulfonyl)-3,3-difluoropyrrolidine
Vue d'ensemble
Description
3-Bromobenzenesulfonyl chloride is an aryl sulfonyl chloride derivative . It has a molecular formula of C6H4BrClO2S and a molecular weight of 255.52 g/mol .
Synthesis Analysis
3-Bromobenzenesulfonyl chloride participates in the synthesis of N-sulfonylanthranilic acid derivatives and potent P1′ benzenesulfonyl azacyclic urea human immunodeficiency virus (HIV) protease inhibitors . It is also used in the preparation of various compounds .Molecular Structure Analysis
The molecular structure of 3-Bromobenzenesulfonyl chloride can be represented by the SMILES stringClS(=O)(=O)c1cccc(Br)c1 . Physical And Chemical Properties Analysis
3-Bromobenzenesulfonyl chloride is a crystalline solid with a beige color . It has a density of 1.773 g/mL at 25 °C, a boiling point of 90-91 °C/0.5 mmHg, and a melting point of 30-33 °C .Applications De Recherche Scientifique
Molecular Co-crystals and Lamellar Layers : A study by Hamann et al. (2002) investigated the formation of molecular co-crystals using compounds similar to 1-(3-Bromobenzenesulfonyl)-3,3-difluoropyrrolidine. These co-crystals showed lamellar layers with specific interlayer regions hosting halogen atoms, suggesting potential applications in material science and supramolecular chemistry (Hamann et al., 2002).
Antagonistic Properties in Drug Development : Cheng De-ju (2015) explored the use of related compounds in drug development, particularly as antagonists in the prevention of human HIV-1 infection. This highlights the potential pharmaceutical applications of such compounds in targeting specific diseases (Cheng De-ju, 2015).
Synthesis and Structural Characterization : The work of Padwa et al. (1999) on the synthesis and structural characterization of similar compounds revealed insights into their chemical properties and potential applications in synthetic chemistry (Padwa et al., 1999).
Halogen-Specific Recognition Patterns : Research by Thalladi et al. (1998) on crystalline fluorobenzenes demonstrated the importance of halogen-specific recognition patterns, which can be relevant to the study and application of 1-(3-Bromobenzenesulfonyl)-3,3-difluoropyrrolidine (Thalladi et al., 1998).
Potential in Organic Chemistry and Catalysis : The paper by Skhiri et al. (2015) on Pd-catalysed arylation using similar compounds suggests potential applications in organic chemistry and catalysis (Skhiri et al., 2015).
Electrochemical Applications : A study by Horio et al. (1996) on the electrochemical fluorination of aromatic compounds indicates potential applications in electrochemistry and industrial processes (Horio et al., 1996).
Crystal Structure and Molecular Conformation : Banerjee et al. (2002) examined the crystal structure and molecular conformation of a solvated compound related to 1-(3-Bromobenzenesulfonyl)-3,3-difluoropyrrolidine, providing insights into its physical and chemical properties (Banerjee et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
1-(3-bromophenyl)sulfonyl-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO2S/c11-8-2-1-3-9(6-8)17(15,16)14-5-4-10(12,13)7-14/h1-3,6H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSQDTSJCAAWAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)S(=O)(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzenesulfonyl)-3,3-difluoropyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



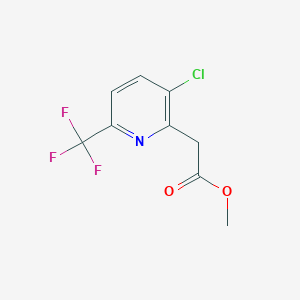
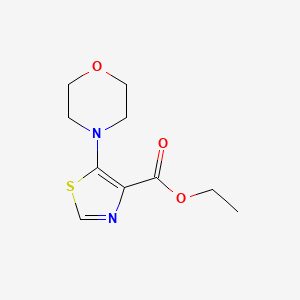
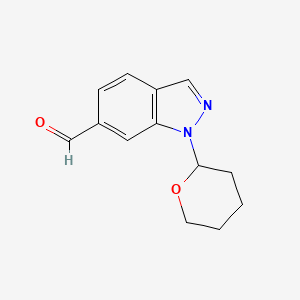
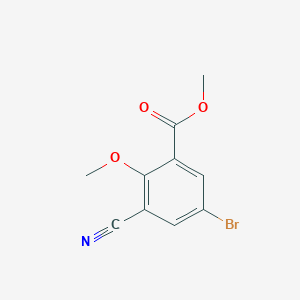
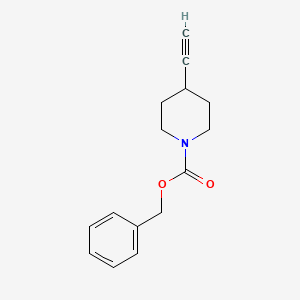
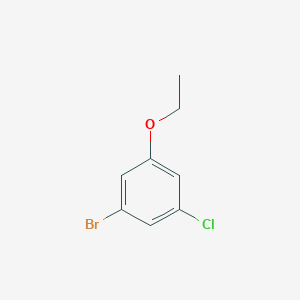
![[2-(3-Bromo-5-fluorophenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1412807.png)
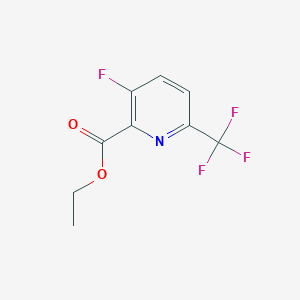
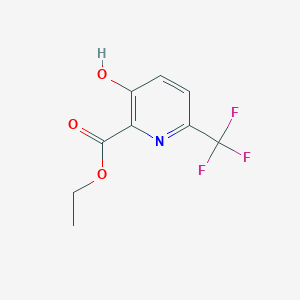
![2-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide](/img/structure/B1412815.png)
